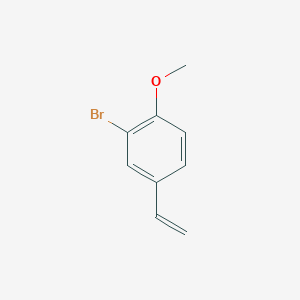

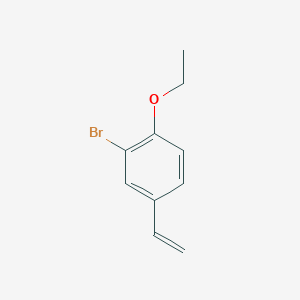

2-Bromo-4-ethenyl-1-methoxybenzene

Descripción general

Descripción

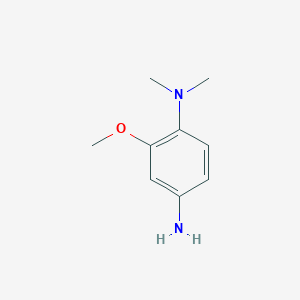

“2-Bromo-4-ethenyl-1-methoxybenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of “2-Bromo-4-ethenyl-1-methoxybenzene” can involve several steps. One common method is through electrophilic aromatic substitution, a reaction that introduces a substituent to a benzene ring . The synthesis process can also involve the use of reagents such as N-bromosuccinimide (NBS) for bromination .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-ethenyl-1-methoxybenzene” consists of a benzene ring with bromine (Br), ethenyl, and methoxy (OCH3) substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis

“2-Bromo-4-ethenyl-1-methoxybenzene” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . Additionally, it can undergo free radical reactions, where a hydrogen atom is abstracted to form a free radical .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-ethenyl-1-methoxybenzene” can vary. For instance, its molecular weight is approximately 215.087 Da .Aplicaciones Científicas De Investigación

Selective Radical Cyclisation

One study demonstrated the selective radical cyclisation of propargyl bromoethers, including compounds similar to 2-Bromo-4-ethenyl-1-methoxybenzene, into tetrahydrofuran derivatives. This process was catalyzed by electrogenerated nickel(I) tetramethylcyclam, yielding high yields of the target molecules. This methodology offers a powerful tool for constructing cyclic ethers, a core structure in many natural products and pharmaceuticals (Esteves, Ferreira, & Medeiros, 2007).

Radical Electrochemical Approach

Another study focused on the synthesis of heterocyclic compounds through a radical electrochemical approach in environmentally friendly media. The research involved electroreductive intramolecular cyclisation of compounds, including derivatives of 2-Bromo-4-ethenyl-1-methoxybenzene, promoted by nickel(I) complexes. This process showcases the potential for sustainable and green chemistry applications in synthesizing complex molecules (Duñach, Esteves, Neves, & Medeiros, 2008).

Electrochemical Reduction of Methoxychlor

Research on the electrochemical reduction of methoxychlor, a compound structurally related to 2-Bromo-4-ethenyl-1-methoxybenzene, at carbon and silver cathodes, revealed insights into the reductive dechlorination process. The study provides a foundation for understanding the electrochemical behavior of bromo- and methoxy-substituted benzene derivatives, potentially informing environmental remediation efforts (McGuire & Peters, 2016).

Preparation and Properties of Diphosphene

Another significant application involves the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing the 2,6-di-tert-butyl-4-methoxyphenyl group. This research highlights the impact of electronic perturbation by the methoxy group on phosphorus compounds, offering insights into the design of phosphorus-based materials with potential applications in catalysis and materials science (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-4-ethenyl-1-methoxybenzene is likely to be the benzylic position of the benzene ring . This position is particularly reactive due to its resonance stabilization, making it a prime site for various chemical reactions .

Mode of Action

The compound interacts with its target through a series of electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure and reactivity, it’s plausible that it could influence pathways involving aromatic compounds, particularly those involving electrophilic aromatic substitution reactions .

Result of Action

The molecular and cellular effects of 2-Bromo-4-ethenyl-1-methoxybenzene’s action would depend on the specific biochemical pathways it influences. Given its reactivity at the benzylic position, it could potentially lead to the formation of various substituted benzene derivatives .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-Bromo-4-ethenyl-1-methoxybenzene. For instance, conditions that favor electrophilic aromatic substitution reactions would likely enhance its reactivity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-4-ethenyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFPRCXCBXGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethenyl-1-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)

![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)

![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)